1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, also known as AZT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AZT is a urea derivative that has been synthesized for its potential use in the treatment of various diseases, including cancer and viral infections.
Scientific Research Applications
Beta-Lactam Inhibitors and Enzyme Inhibition
Beta-lactam compounds, including those with azetidin-1-yl groups, have been explored for their inhibitory effects on enzymes such as human leukocyte elastase. The stereospecific synthesis of these compounds and their structure-activity relationships have been studied to understand their potential in treating conditions mediated by enzyme activity, such as inflammatory diseases. The research highlights the significance of stereochemistry in enhancing enzyme inhibition and in vivo efficacy, potentially applicable in developing therapeutic agents (Finke et al., 1995).
Acetylcholinesterase Inhibitors
Compounds incorporating thiourea and urea derivatives have been investigated for their antiacetylcholinesterase activity. This activity is crucial for developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase's role in neurotransmitter breakdown is a target for therapeutic intervention. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas suggests that the manipulation of spacer lengths and the introduction of flexibility within the molecule can result in significant inhibitory potency, showcasing the therapeutic potential of such compounds (Vidaluc et al., 1995).
Antibacterial Activity
Azetidinone derivatives, including those with thiophene and urea functionalities, have been synthesized and evaluated for their antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The exploration of Schiff base derivatives and their reaction with chloroacetyl chloride reveals potential applications in designing new antibacterial agents, indicating the broader antimicrobial research relevance of these compounds (Vashi & Naik, 2004).
Catalytic Asymmetric Synthesis
Research into enantiopure azetidin-2-yl derivatives highlights their application in catalytic asymmetric synthesis, particularly in the addition of organozinc reagents to aldehydes. This catalytic activity is essential for producing enantiomerically pure compounds, which are crucial in pharmaceutical synthesis. The development of chiral azetidine-based catalysts from readily available starting materials showcases the versatility and potential of azetidine derivatives in synthetic organic chemistry (Wang et al., 2008).
properties
IUPAC Name |
1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-2-3-6-15(13)19-17(21)18-11-16(20-8-4-9-20)14-7-10-22-12-14/h2-3,5-7,10,12,16H,4,8-9,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNGLNRTSUZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.